molecular formula C17H15NO2S B1392588 6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid CAS No. 1243075-84-4

6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid

Cat. No.: B1392588
CAS No.: 1243075-84-4
M. Wt: 297.4 g/mol
InChI Key: WUPBPHDMHAPCTF-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

The compound 6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid is systematically identified through multiple chemical registry systems and nomenclature conventions. The primary Chemical Abstracts Service registry number for this compound is 1243075-84-4, though alternative registry numbers including 62175-39-7 have been documented in various chemical databases. The molecular formula C17H15NO2S accurately represents the atomic composition, indicating the presence of seventeen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows standard organic chemistry naming conventions, designating the core indole structure with appropriate positional descriptors for the substituent groups. The systematic name precisely indicates the locations of the methyl group at position 6 of the indole ring system, the carboxylic acid functionality at position 2, and the 4-methylphenylthio substituent at position 3. Alternative nomenclature variants documented in chemical databases include "6-methyl-3-(4-methylphenyl)sulfanyl-1H-indole-2-carboxylic acid," which employs the sulfanyl designation for the thioether linkage.

The molecular weight of this compound has been consistently reported as approximately 297.4 grams per mole, with slight variations between 297.37 and 297.4 depending on the precision of the measurement system used. This molecular weight calculation corresponds precisely with the theoretical mass derived from the molecular formula, confirming the accuracy of the structural assignments. Chemical database identifiers include multiple cross-reference numbers such as CHEMBL2323880, SCHEMBL16240127, and MFCD15732182, facilitating comprehensive literature searches and chemical inventory management.

Property Value
Chemical Abstracts Service Number 1243075-84-4
Alternative Chemical Abstracts Service Number 62175-39-7
Molecular Formula C17H15NO2S
Molecular Weight 297.4 grams per mole
International Union of Pure and Applied Chemistry Name This compound
Chemical Database Identifier (ChEMBL) CHEMBL2323880

Historical Context and Discovery

The development and characterization of this compound emerged from the broader exploration of indole derivatives and their synthetic methodologies. While specific historical documentation regarding the initial discovery of this particular compound is limited in the available literature, the compound represents part of a systematic approach to synthesizing thioether-substituted indole carboxylic acids. The synthetic pathway for related indole-2-carboxylic acid derivatives has been documented in patent literature, particularly regarding methodologies that utilize nitrotoluene and diethyl oxalate as primary starting materials under catalytic conditions.

The historical development of indole chemistry traces back to fundamental research on heterocyclic compounds, where indole derivatives have been recognized for their significant biological activities and synthetic utility. The specific structural modifications present in this compound reflect advances in synthetic organic chemistry that allow for precise positional control of substituent groups on the indole framework. These synthetic advances have enabled researchers to explore structure-activity relationships and develop compounds with enhanced selectivity and potency profiles.

Research methodologies for synthesizing thioether derivatives of tryptophan and related indole compounds have been documented in scientific literature, demonstrating the feasibility of introducing sulfur-containing substituents at specific positions on the indole ring system. These synthetic approaches have provided the foundation for developing more complex derivatives such as this compound. The compound's inclusion in various chemical screening libraries and research databases indicates its recognition as a valuable research tool for investigating biological activities and chemical properties.

The chronological development of related indole derivatives has been influenced by advances in synthetic methodologies, analytical techniques, and computational chemistry approaches that facilitate the design and characterization of novel compounds. The specific combination of functional groups present in this compound represents a convergence of these technological advances, enabling the precise construction of molecules with defined structural features.

Structural Features and Functional Groups

The molecular architecture of this compound encompasses several distinct structural domains that contribute to its overall chemical properties and biological activity profile. The core indole ring system provides the foundational heterocyclic framework, consisting of a benzene ring fused to a pyrrole ring, which serves as the primary scaffold for additional functional group modifications. This bicyclic aromatic system contributes significant rigidity to the molecular structure while providing multiple sites for chemical substitution and modification.

The carboxylic acid functional group positioned at the 2-position of the indole ring introduces both hydrogen bonding capability and ionizable character to the molecule. This carboxylic acid moiety serves as a critical pharmacophore element in many biologically active indole derivatives, enabling interactions with protein binding sites through both electrostatic and hydrogen bonding mechanisms. The positioning of this functional group at the 2-position of the indole ring is particularly significant, as it places the carboxylic acid in proximity to the nitrogen atom of the indole ring, potentially influencing the electronic properties of the entire ring system.

The methyl substitution at the 6-position of the indole ring represents a strategic structural modification that alters both the steric and electronic environment of the molecule. This methyl group introduces additional hydrophobic character while potentially influencing the orientation and accessibility of other functional groups. The 6-position substitution pattern is less common than modifications at other positions of the indole ring, making this compound particularly interesting from a structure-activity relationship perspective.

The 4-methylphenylthio substituent at the 3-position constitutes the most complex structural feature of the molecule, incorporating both aromatic and sulfur-containing elements. The thioether linkage (sulfur atom connecting the indole ring to the 4-methylphenyl group) introduces conformational flexibility while maintaining aromatic character. The 4-methylphenyl group provides additional hydrophobic surface area and potential aromatic stacking interactions, significantly expanding the molecular recognition potential of the compound.

Structural Feature Position Chemical Significance
Indole Ring System Core Structure Bicyclic aromatic heterocycle providing rigidity and π-electron density
Carboxylic Acid Group Position 2 Ionizable functionality enabling hydrogen bonding and electrostatic interactions
Methyl Substitution Position 6 Hydrophobic modification altering steric and electronic properties
4-Methylphenylthio Group Position 3 Complex substituent providing aromatic character and conformational flexibility
Thioether Linkage Connection Point Sulfur bridge enabling rotational freedom between ring systems

The three-dimensional conformation of this compound is significantly influenced by the rotational freedom around the carbon-sulfur bond connecting the indole ring to the 4-methylphenyl group. This conformational flexibility allows the molecule to adopt multiple spatial arrangements, potentially enabling interactions with diverse biological targets. The overall molecular geometry combines planar aromatic regions with rotatable bonds, creating a structure capable of both specific binding interactions and conformational adaptation to binding site requirements.

Properties

IUPAC Name

6-methyl-3-(4-methylphenyl)sulfanyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-10-3-6-12(7-4-10)21-16-13-8-5-11(2)9-14(13)18-15(16)17(19)20/h3-9,18H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPBPHDMHAPCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(NC3=C2C=CC(=C3)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid (CAS Number: 1243075-84-4) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₇H₁₅NO₂S
  • Molecular Weight : 297.38 g/mol
  • Structural Characteristics : The compound features an indole core substituted with a methyl group and a thioether moiety, which may influence its biological interactions.

Antitumor Activity

Several studies have indicated that compounds with indole structures exhibit significant antitumor properties. For instance, derivatives of indole-2-carboxylic acids have been shown to inhibit cancer cell proliferation effectively. A study highlighted the structure-activity relationship (SAR) where modifications at specific positions on the indole ring enhanced cytotoxicity against various cancer cell lines, suggesting that similar modifications in this compound could yield potent antitumor agents .

The proposed mechanism for the antitumor activity of indole derivatives often involves:

  • Inhibition of Key Enzymes : Indole derivatives can inhibit enzymes critical for cancer cell survival.
  • Induction of Apoptosis : These compounds may promote programmed cell death in malignant cells through various signaling pathways.
  • Cell Cycle Arrest : They can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.

Antiviral Activity

Recent research has identified indole derivatives as potential inhibitors of HIV integrase, a crucial enzyme in the HIV life cycle. For example, modifications on the indole core have resulted in compounds with IC₅₀ values as low as 0.13 μM against HIV integrase . This suggests that this compound may also possess antiviral properties worth exploring.

Study 1: Anticancer Potential

In a comparative study, various indole derivatives were tested against human cancer cell lines (e.g., A431 and HT29). The presence of electron-donating groups like methyl on the phenyl ring significantly increased cytotoxicity. The compound's structural features suggest it could similarly enhance activity through electron donation .

CompoundIC₅₀ (µg/mL)Cell Line
Compound A1.61 ± 1.92A431
Compound B1.98 ± 1.22HT29
This compoundTBDTBD

Study 2: Antiviral Efficacy

A recent study investigated the binding affinity of various indole derivatives to HIV integrase. Structural modifications were found to significantly enhance binding efficiency and inhibitory activity against the virus . The introduction of hydrophobic groups at specific positions improved interaction with the enzyme's active site.

Preparation Methods

Indole Core Construction

The foundational step involves synthesizing the indole nucleus, which can be achieved through classical methods such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods typically involve the condensation of phenylhydrazines with suitable ketones or aldehydes under acidic or basic conditions.

Functionalization at the 2-Position

Subsequent steps involve introducing the carboxylic acid group at the 2-position of the indole ring. This can be accomplished via oxidation of the methyl group at the 2-position or through directed lithiation followed by carboxylation.

Methylation at the 6-Position

The methyl group at the 6-position can be introduced via electrophilic methylation using methyl iodide or dimethyl sulfate under basic conditions, targeting the indole ring's electrophilic sites.

Carboxylation Strategies

The key step involves installing the carboxylic acid group at the 2-position, which can be achieved through:

  • Lithiation followed by CO₂ quenching : Treating the methylated indole with n-BuLi at low temperature, then bubbling CO₂ to form the carboxylic acid.
  • Oxidative methods : Using oxidizing agents such as potassium permanganate or chromium-based reagents to oxidize methyl groups to acids, although this is less selective.

Alternative Approaches: Modular Synthesis via Building Blocks

Recent research suggests modular synthesis, where the indole core and substituents are assembled from pre-functionalized intermediates:

Step Reagent/Method Purpose Reference/Notes
1 Indole precursor Core synthesis Classical Fischer or Bartoli methods
2 Nucleophilic substitution or cross-coupling Attach thioaryl group Suzuki coupling with 4-methylphenylboronic acid derivatives
3 Directed lithiation Introduce methyl at 6-position Lithiation with n-BuLi, then methylation
4 Lithiation at 2-position Carboxylation Lithiation followed by CO₂ quench

Research Findings & Data Tables

Table 1: Summary of Preparation Methods

Method Key Reagents Conditions Yield References
Fischer Indole Synthesis Phenylhydrazine + Ketone Acidic, heat Variable
Cross-Coupling (Suzuki) Indole halide + arylboronic acid Pd catalyst, reflux Moderate to high
Lithiation + CO₂ Indole methyl precursor + n-BuLi + CO₂ -78°C, inert atmosphere 60-80%
Oxidative Methyl to Acid Methylated indole + KMnO₄ Reflux Low to moderate

Table 2: Typical Reaction Conditions for Carboxylation

Step Reagents Conditions Notes
Lithiation n-BuLi -78°C, inert atmosphere Precise temperature control essential
Carboxylation CO₂ gas Bubble through solution Rapid quenching and work-up required

Notes on Optimization and Challenges

  • Selectivity : Achieving regioselective methylation at the 6-position requires careful control of reaction conditions, often employing directing groups or protecting groups.
  • Yield Optimization : Cross-coupling reactions tend to provide higher yields and cleaner products compared to oxidative methods.
  • Purification : Final products are purified via recrystallization or chromatography, with spectral analyses (NMR, MS) confirming structure.

Q & A

Q. Advanced Research Focus

  • Pharmacophore Modeling : Generate 3D pharmacophore models using protein binding sites (e.g., from PDB structures). Compare with the compound’s electrostatic potential maps and steric features to calculate a Pharmacophore-Fit Score .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like 14-3-3η protein, a known anticancer target for indole derivatives .
  • Validation : Cross-validate docking results with in vitro assays (e.g., IC50 determination in HepG2 cells) to confirm binding affinity .

How should researchers address contradictions in reported biological activity data for indole-2-carboxylic acid derivatives?

Q. Data Contradiction Analysis

  • Purity Verification : Use HPLC (≥98% purity) and NMR (integration of proton signals) to rule out impurities affecting activity .
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. Huh7 for liver cancer) and assay protocols (e.g., MTT vs. ATP-luminescence).
  • Meta-Analysis : Compare pharmacokinetic parameters (e.g., logP, solubility) across studies to identify structural determinants of activity .

What are the key considerations for designing structure-activity relationship (SAR) studies on this compound?

Q. Advanced Research Focus

  • Variable Substituents : Synthesize analogs with modified thioether groups (e.g., replacing 4-methylphenyl with halophenyl) to assess steric/electronic effects.
  • Biological Testing : Prioritize in vitro cytotoxicity assays (e.g., NCI-60 panel) and in vivo xenograft models for dose-response validation .
  • Statistical Tools : Use multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ, π-values) with activity trends .

How can researchers mitigate challenges in purifying this compound?

Q. Methodological Guidance

  • Recrystallization : Use a DMF/acetic acid mixture (1:3 v/v) to improve crystal yield, as demonstrated for similar indole-carboxylic acids .
  • Chromatography : Employ reverse-phase C18 columns with gradient elution (water:acetonitrile + 0.1% TFA) to resolve polar byproducts .
  • Purity Assessment : Combine melting point analysis (e.g., mp 199–201°C for a related indole acid ) with LC-MS to confirm integrity.

What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor via UPLC-MS over 24 hours to assess hydrolysis of the thioether or decarboxylation .
  • Light Sensitivity : Perform accelerated stability testing under UV light (ICH Q1B guidelines) to identify photodegradants .
  • Metabolite ID : Use hepatic microsomal assays (e.g., human S9 fraction) to predict Phase I/II metabolites .

How can crystallographic data inform the design of analogs with improved solubility?

Q. Structure-Based Optimization

  • Analyze crystal packing (e.g., π-π stacking, hydrogen-bond networks) to identify hydrophobic regions. Introduce polar groups (e.g., -OH, -NH2) at non-critical positions to enhance aqueous solubility .
  • Example: Methyl ester prodrugs of indole-2-carboxylic acids showed improved bioavailability in preclinical models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid
Reactant of Route 2
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6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid

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